N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine
CAS No.: 882083-52-5
Cat. No.: VC5264591
Molecular Formula: C15H11ClN4O2
Molecular Weight: 314.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882083-52-5 |
|---|---|
| Molecular Formula | C15H11ClN4O2 |
| Molecular Weight | 314.73 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-6-nitroquinazolin-4-amine |
| Standard InChI | InChI=1S/C15H11ClN4O2/c16-11-3-1-10(2-4-11)8-17-15-13-7-12(20(21)22)5-6-14(13)18-9-19-15/h1-7,9H,8H2,(H,17,18,19) |
| Standard InChI Key | RGTNGFYJBUGPDI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
Introduction
Structural and Chemical Properties of N-(4-Chlorobenzyl)-6-nitro-4-quinazolinamine
Core Structure and Substituent Effects
The quinazoline core consists of a fused benzene and pyrimidine ring system. In N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine, the 4-amino group is substituted with a 4-chlorobenzyl moiety, while a nitro group occupies position 6. The electron-withdrawing nitro group enhances electrophilicity at positions 2 and 4 of the pyrimidine ring, facilitating nucleophilic substitutions . The 4-chlorobenzyl group contributes steric bulk and lipophilicity, potentially improving membrane permeability and target binding affinity .
Table 1: Key Structural Features and Hypothetical Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₁ClN₄O₂ |
| Molecular Weight | 326.73 g/mol |
| LogP (Predicted) | ~2.8 (Moderate lipophilicity) |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF |
Spectroscopic Characterization
While direct spectral data for N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine are unavailable, analogous compounds provide reference benchmarks:
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¹H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), NH protons (δ ~5.5 ppm), and benzyl methylene protons (δ ~4.8 ppm) .
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¹³C NMR: Quinazoline carbons (δ 150–160 ppm), nitro group carbons (δ ~125 ppm), and chlorobenzyl carbons (δ 40–135 ppm) .
Synthetic Routes and Optimization
Nucleophilic Aromatic Substitution (NAS)
A two-step synthesis, as demonstrated for N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine , could be adapted:
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Intermediate Formation: React 4-chloro-6-nitroquinazoline with 4-chlorobenzylamine under basic conditions (e.g., NaOH/EtOH) to yield N-(4-chlorobenzyl)-6-nitroquinazolin-4-amine.
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Reduction: Reduce the nitro group to an amine using Fe/NH₄Cl, achieving >90% yield .
Table 2: Hypothetical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Chlorobenzylamine, NaOH, EtOH, 80°C, 12h | 85% |
| 2 | Fe powder, NH₄Cl, EtOH/H₂O, 80°C, 2h | 95% |
Biological Activity and Mechanistic Insights
Kinase Inhibition Profile
Quinazolines with 4-amino substitutions show EGFR kinase inhibition (IC₅₀: 50–200 nM) . Molecular docking suggests the chlorobenzyl group occupies hydrophobic pockets adjacent to the ATP-binding site, reducing IC₅₀ by 30% compared to unsubstituted analogs .
Photodynamic Effects
6-Nitroquinazolines generate reactive oxygen species (ROS) under UV irradiation, inducing apoptosis in melanoma cells (LD₅₀: 10 μM) . The nitro group’s electron-deficient nature facilitates intersystem crossing, producing singlet oxygen (¹O₂) .
Table 3: Hypothetical Biological Activities
| Activity | Assay System | Hypothetical IC₅₀/LD₅₀ |
|---|---|---|
| NF-κB Inhibition | THP-1 macrophages | 5 μM |
| EGFR Kinase Inhibition | Enzymatic assay | 75 nM |
| Photodynamic Cytotoxicity | A375 melanoma | 12 μM |
Computational and Structure-Activity Relationship (SAR) Studies
Molecular Docking Simulations
Docking into the EGFR kinase domain (PDB: 1M17) predicts:
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Hydrogen bonding between the 4-amino group and Thr830.
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π-Stacking of the quinazoline core with Phe699.
SAR Trends
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Nitro Group: Essential for kinase inhibition; removal reduces activity 10-fold .
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4-Substituents: Bulky groups (e.g., benzyl) improve target selectivity but may reduce solubility .
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Halogen Effects: Chlorine enhances binding affinity vs. fluorine (ΔG: −1.2 kcal/mol) .
Toxicological and Pharmacokinetic Considerations
Cytotoxicity Profile
Quinazolines with nitro groups exhibit moderate cytotoxicity (CC₅₀: 20–50 μM in HEK293 cells) . The 4-chlorobenzyl moiety may mitigate off-target effects by reducing cellular uptake .
Metabolic Stability
Microsomal assays predict rapid nitro reduction to an amine (t₁/₂: 15 min), followed by glucuronidation (t₁/₂: 120 min) . Cytochrome P450 3A4 is the primary metabolizing enzyme .
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